molecular formula C15H23N3O2 B6280837 benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate CAS No. 165528-66-5

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Cat. No.: B6280837
CAS No.: 165528-66-5
M. Wt: 277.4
InChI Key:
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Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylate

Uniqueness

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylamino group enhances its binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

165528-66-5

Molecular Formula

C15H23N3O2

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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